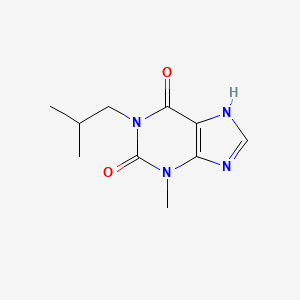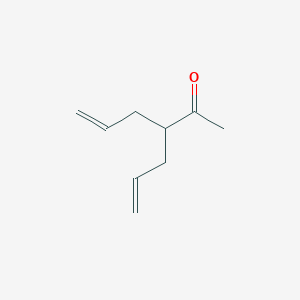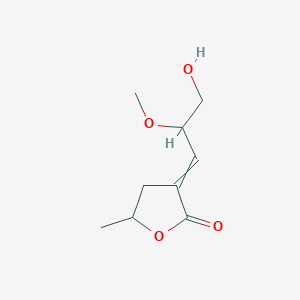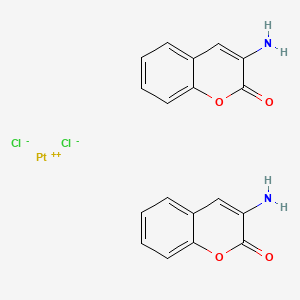![molecular formula C15H12O4 B14450554 Benzaldehyde, 2,2'-[methylenebis(oxy)]bis- CAS No. 77354-97-3](/img/structure/B14450554.png)
Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2,2’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C15H12O4 . It is characterized by the presence of two benzaldehyde groups connected by a methylene bridge through oxygen atoms. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- typically involves the reaction of benzaldehyde with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge, linking the two benzaldehyde molecules via oxygen atoms. Common bases used in this reaction include sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production of Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with proteins and other macromolecules .
Comparación Con Compuestos Similares
Benzaldehyde: A simpler aromatic aldehyde with a single benzaldehyde group.
Benzaldehyde, 2-hydroxy-5-methoxy-: Contains additional hydroxyl and methoxy groups on the aromatic ring.
Benzaldehyde, 2-methoxy-: Features a methoxy group on the aromatic ring
Uniqueness: Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- is unique due to its structure, which includes two benzaldehyde groups connected by a methylene bridge through oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
77354-97-3 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2-[(2-formylphenoxy)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H12O4/c16-9-12-5-1-3-7-14(12)18-11-19-15-8-4-2-6-13(15)10-17/h1-10H,11H2 |
Clave InChI |
QRYDSFNHJOSNRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OCOC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



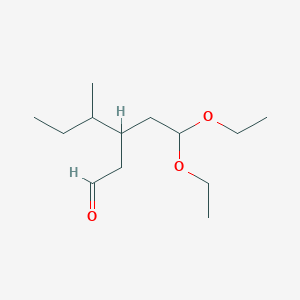

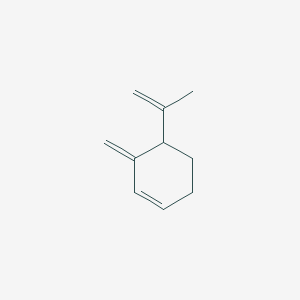
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
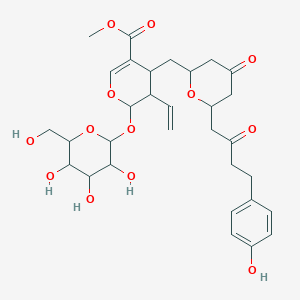
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
